molecular formula C16H15F4N3 B3135304 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 400088-80-4

1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B3135304
CAS RN: 400088-80-4
M. Wt: 325.3 g/mol
InChI Key: LVFJQCQDXWCVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, also known as TFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. TFP is a piperazine derivative that possesses a unique chemical structure, which makes it an interesting candidate for developing novel drugs and studying the mechanisms of action of existing ones.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is complex and not fully understood. 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been shown to interact with various receptors in the central nervous system, including the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has also been shown to modulate the activity of various ion channels, such as the voltage-gated sodium and calcium channels. The exact mechanism of action of 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine depends on the specific receptor or ion channel it interacts with and the context of the experiment.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been shown to increase the release of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, in certain brain regions. 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has also been shown to modulate the activity of various enzymes, such as monoamine oxidase and phosphodiesterase. In addition, 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been shown to have effects on cardiovascular function, such as reducing blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several advantages for lab experiments, including its high potency and selectivity for certain receptors and ion channels, as well as its ability to cross the blood-brain barrier. However, 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine also has limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and administer it safely.

Future Directions

There are several future directions for research involving 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine. One potential direction is the development of new drugs targeting the serotonin and dopamine systems for the treatment of psychiatric disorders, such as depression and schizophrenia. Another potential direction is the use of 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine as a tool to study the mechanisms of action of existing drugs and to identify new drug targets. Additionally, 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine could be used as a probe to study the function of various ion channels and enzymes involved in neurotransmitter signaling. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine and to determine its potential as a therapeutic agent.

Scientific Research Applications

1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been used as a scaffold for developing new drugs targeting the central nervous system, such as antipsychotics and antidepressants. In pharmacology, 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been used as a tool to study the mechanisms of action of existing drugs, such as serotonin receptor agonists and antagonists. In neuroscience, 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been used as a probe to study the function of various neurotransmitter systems, such as the serotonin and dopamine systems.

properties

IUPAC Name

1-(4-fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4N3/c17-13-2-4-14(5-3-13)22-7-9-23(10-8-22)15-6-1-12(11-21-15)16(18,19)20/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFJQCQDXWCVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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